molecular formula C9H9NO2 B12875561 7-(Aminomethyl)isobenzofuran-1(3H)-one

7-(Aminomethyl)isobenzofuran-1(3H)-one

Cat. No.: B12875561
M. Wt: 163.17 g/mol
InChI Key: OQYAAPDJJJDPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Aminomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1,3-dione with aminomethylating agents under controlled conditions. One common method includes the use of hydrazonoyl halides as precursors . The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can act as an inhibitor or activator of enzymes, depending on its specific structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 7-(Aminomethyl)isobenzofuran-1(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-(aminomethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H9NO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3H,4-5,10H2

InChI Key

OQYAAPDJJJDPIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CN)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.